ST271

Descripción general

Descripción

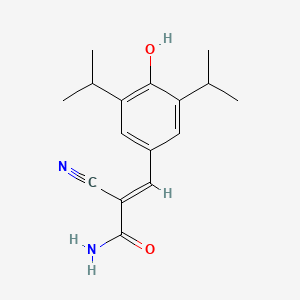

ST 271 es un compuesto químico conocido por su función como inhibidor de la proteína tirosina quinasa. Es particularmente efectivo en la inhibición de la actividad de la fosfolipasa D, una enzima involucrada en varios procesos celulares. La fórmula molecular de ST 271 es C16H20N2O2, y tiene un peso molecular de 272.34 gramos por mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ST 271 implica varios pasos, comenzando con la preparación de la estructura central. El intermedio clave se sintetiza típicamente a través de una serie de reacciones, que incluyen nitración, reducción y acilación. El paso final implica la formación del grupo ciano y el enlace amida, lo que da como resultado la formación de ST 271 .

Métodos de Producción Industrial

La producción industrial de ST 271 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce normalmente en un entorno controlado para mantener la consistencia y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

ST 271 experimenta diversas reacciones químicas, que incluyen:

Oxidación: ST 271 puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto se puede reducir para formar diferentes productos reducidos.

Sustitución: ST 271 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

ST 271 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la actividad de la proteína tirosina quinasa y la inhibición de la fosfolipasa D.

Biología: Se emplea en estudios celulares para comprender las vías de transducción de señales.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades que involucran actividad quinasa anormal.

Industria: Se utiliza en el desarrollo de nuevas entidades químicas y como compuesto de referencia en el control de calidad

Mecanismo De Acción

ST 271 ejerce sus efectos inhibiendo las proteínas tirosina quinasas, que son enzimas que catalizan la transferencia de un grupo fosfato del trifosfato de adenosina a los residuos de tirosina en las proteínas. Esta inhibición conduce a la supresión de la actividad de la fosfolipasa D, que está involucrada en varios procesos celulares como la transducción de señales, el tráfico de membranas y la organización del citoesqueleto .

Comparación Con Compuestos Similares

Compuestos Similares

Tyrphostin AG 1478: Otro inhibidor de la proteína tirosina quinasa con una estructura diferente pero similar actividad inhibitoria.

Genisteína: Una isoflavona natural que también inhibe las proteínas tirosina quinasas.

Erlotinib: Un inhibidor de molécula pequeña de la tirosina quinasa del receptor del factor de crecimiento epidérmico

Singularidad de ST 271

ST 271 es único debido a su inhibición específica de la actividad de la fosfolipasa D, que no se observa comúnmente en otros inhibidores de la proteína tirosina quinasa. Esto lo convierte en una herramienta valiosa para estudiar el papel de la fosfolipasa D en los procesos celulares y para posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLQHJRJKQDTKW-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106392-48-7 | |

| Record name | ST 271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ST271 interact with its target protein tyrosine kinases?

A1: this compound competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []

Q2: What are the downstream effects of this compound-mediated PTK inhibition?

A2: Inhibiting PTKs with this compound disrupts various cellular processes, including:

- Inhibition of prostacyclin (PGI2) synthesis and release: this compound blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []

- Inhibition of phospholipase C (PLC) activation: this compound reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []

- Inhibition of phospholipase D (PLD) activity: this compound effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H18N2O2, and its molecular weight is 270.33 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: The provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different conditions.

Q5: Does this compound exhibit any catalytic properties? What are its primary applications in research?

A5: this compound is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: The provided research papers do not mention any specific computational chemistry studies conducted on this compound.

Q7: How do structural modifications of this compound affect its activity and potency?

A7: While specific SAR studies for this compound are not described in the provided research, analogs of this compound, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.

Q8: What is known about the stability of this compound and any formulation strategies to improve its stability or bioavailability?

A8: The provided research papers do not offer specific details on the stability of this compound or strategies for improving its formulation.

Q9: Is there information available on the SHE regulations and compliance of this compound?

A9: The provided research papers do not specifically address SHE regulations or compliance for this compound.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: The provided research papers primarily focus on the in vitro effects of this compound and do not delve into its in vivo PK/PD properties, including ADME.

Q11: What in vitro and in vivo models have been used to study the efficacy of this compound?

A11: this compound's efficacy has been investigated using various in vitro models, including:

- Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]

- Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []

- Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []

- Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []

Q12: What is the safety profile of this compound?

A12: The provided research papers primarily focus on the mechanism of action and cellular effects of this compound and do not provide comprehensive data on its toxicology and safety profile.

Q13: Which bacterial species, discussed in these papers, are associated with this compound resistance?

A13: The research papers primarily focus on this compound as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (this compound), a multi-drug resistant strain. [, , , , , , , , , , , ]

Q14: What is the significance of Streptococcus pneumoniae this compound in a clinical setting?

A14: Streptococcus pneumoniae this compound is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.